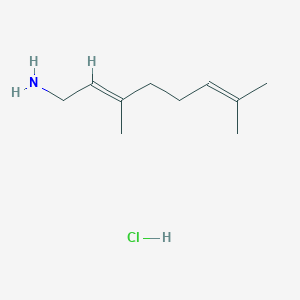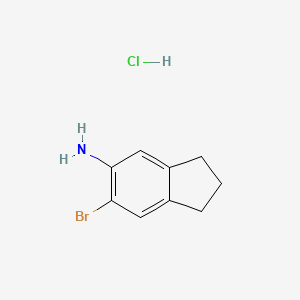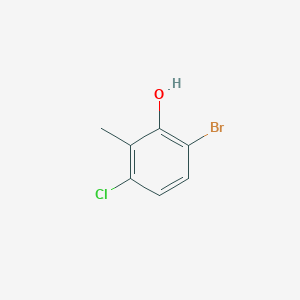
3-Chloro-6-Bromo-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-6-Bromo-2-methylphenol: is an organic compound belonging to the class of halogenated phenols It is characterized by the presence of chlorine and bromine atoms attached to a phenol ring, along with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-Bromo-2-methylphenol typically involves the halogenation of 2-methylphenol (o-cresol). The process can be carried out through electrophilic aromatic substitution reactions where chlorine and bromine are introduced to the phenol ring under controlled conditions. For instance, the bromination can be achieved using bromine in the presence of a catalyst like iron(III) bromide, while chlorination can be done using chlorine gas or sodium hypochlorite.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-Bromo-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The halogen atoms can be reduced to form dehalogenated phenols.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dehalogenated phenols.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
3-Chloro-6-Bromo-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in developing new pharmaceuticals.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-6-Bromo-2-methylphenol involves its interaction with biological molecules through its phenolic and halogenated functional groups. The compound can form hydrogen bonds and engage in halogen bonding, affecting the structure and function of target molecules. These interactions can disrupt cellular processes, leading to antimicrobial effects or other biological activities.
Comparison with Similar Compounds
- 2-Chloro-6-Bromo-4-methylphenol
- 3-Chloro-4-Bromo-2-methylphenol
- 2,4-Dichloro-6-Bromophenol
Comparison: 3-Chloro-6-Bromo-2-methylphenol is unique due to the specific positioning of its chlorine, bromine, and methyl groups on the phenol ring. This unique arrangement influences its chemical reactivity and biological activity, making it distinct from other halogenated phenols. The presence of both chlorine and bromine atoms provides a combination of properties that can be advantageous in various applications.
Properties
IUPAC Name |
6-bromo-3-chloro-2-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-4-6(9)3-2-5(8)7(4)10/h2-3,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWWVWQITWEKFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)ethyl N-[(4-chloro-3-hydroxyphenyl)methyl]carbamate](/img/structure/B8246120.png)

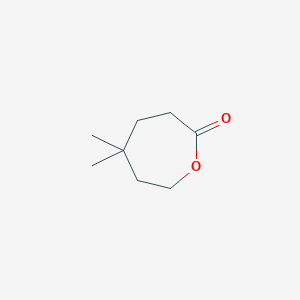
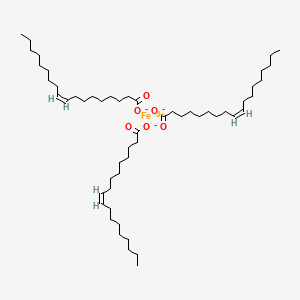

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carbaldehyde](/img/structure/B8246147.png)
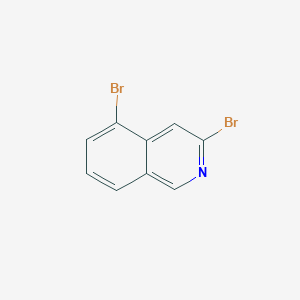
![5-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8246150.png)
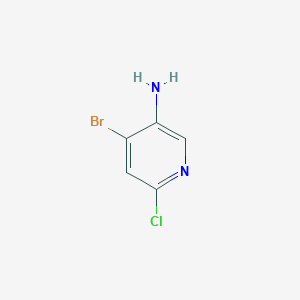
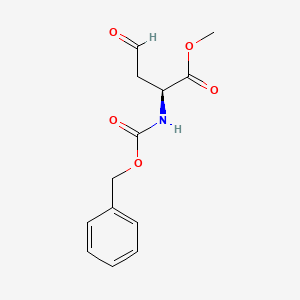
![(3aS,6R,7aR)-8,8-Dimethyl-1-((trifluoromethyl)thio)hexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B8246172.png)
